molecular formula C10H11FN4O B13174857 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13174857
M. Wt: 222.22 g/mol
InChI Key: OGRKXMVQBHHUDY-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both nitrogen and fluorine atoms in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
  • 1-(5-Aminopyridin-3-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
  • 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-4-one

Uniqueness

The uniqueness of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for pharmaceutical applications .

Properties

Molecular Formula

C10H11FN4O

Molecular Weight

222.22 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one

InChI

InChI=1S/C10H11FN4O/c1-2-8-9(11)10(16)15(14-8)7-3-6(12)4-13-5-7/h3-5,9H,2,12H2,1H3

InChI Key

OGRKXMVQBHHUDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1F)C2=CN=CC(=C2)N

Origin of Product

United States

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